molecular formula C23H26N4O2 B2637560 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide CAS No. 942842-68-4

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2637560
CAS No.: 942842-68-4
M. Wt: 390.487
InChI Key: KFNJRTXIQNPAOG-UHFFFAOYSA-N
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Description

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and an acetamide group

Scientific Research Applications

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is studied for its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by the cyclization of an appropriate amine with a ketone or aldehyde.

    Coupling of the Rings: The benzodiazole and pyrrolidinone rings are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Introduction of the Acetamide Group: The final step involves the acylation of the coupled product with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially forming dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the isopropyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidinone ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted acetamides.

Mechanism of Action

The mechanism of action of 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inhibition of specific kinases.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide shares structural similarities with other benzodiazole derivatives, such as:
    • 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(ethyl)acetamide
    • 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(methyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of the isopropyl group in the acetamide moiety, for example, can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

Properties

IUPAC Name

2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)24-21(28)14-27-20-10-5-4-9-19(20)25-23(27)17-12-22(29)26(13-17)18-8-6-7-16(3)11-18/h4-11,15,17H,12-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNJRTXIQNPAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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